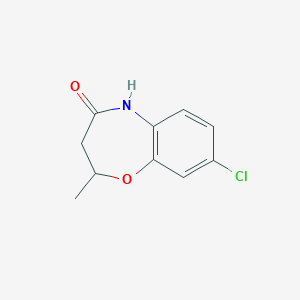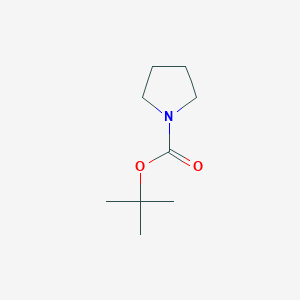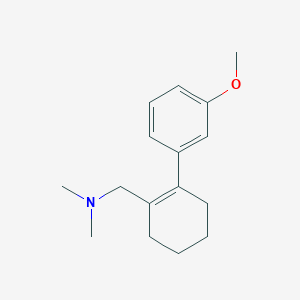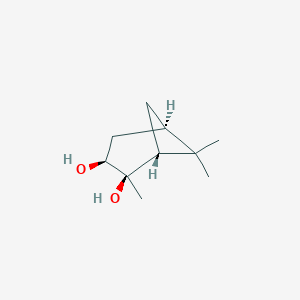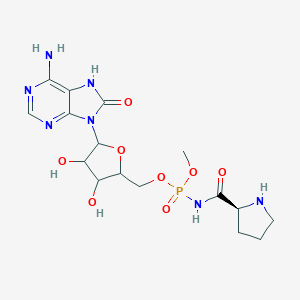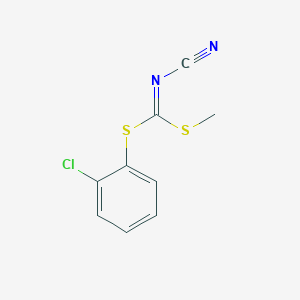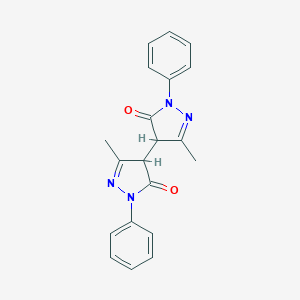
Bispyrazolon
Übersicht
Beschreibung
[4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl- is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bi-pyrazole core, which is a notable feature in many biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, [4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
Bispyrazolone, also known as [4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl-, NSC 37393, or 4,4’-Bis(1-phenyl-3-methyl-5-pyrazolone), is a compound of interest in the field of medicinal chemistry.
Target of Action
The primary targets of Bispyrazolone are currently unknown. Pyrazolone derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrazolone derivatives have been found to exhibit various biological activities, such as anti-inflammatory, antibacterial, and antineoplastic effects . These activities suggest that Bispyrazolone may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of pyrazolone derivatives, it is likely that Bispyrazolone may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazolone derivatives, it is likely that bispyrazolone may have multiple effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the diketone groups to diols.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include pyrazole oxides, diols, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Another compound with a similar bi-pyrazole structure but different functional groups.
Bromine Compounds: These compounds share some reactivity patterns with [4,4’-Bi-3H-pyrazole]-3,3’-dione derivatives.
Noble Gas Compounds: Though not structurally similar, they exhibit unique reactivity that can be compared to the pyrazole derivatives.
Uniqueness
What sets [4,4’-Bi-3H-pyrazole]-3,3’-dione, 2,2’,4,4’-tetrahydro-5,5’-dimethyl-2,2’-diphenyl- apart is its specific bi-pyrazole core, which provides a unique platform for various chemical modifications and biological interactions. This uniqueness makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
5-methyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORCWSNQDMPPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864068 | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or tan powder; [Alfa Aesar MSDS] | |
| Record name | Bispyrazolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7477-67-0 | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7477-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007477670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7477-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7477-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dimethyl-1,1'-diphenyl-4,4'-bi-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bispyrazolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77NZ4BRC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of bispyrazolone?
A1: Bispyrazolone has the molecular formula C20H18N4O2 and a molecular weight of 346.38 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize bispyrazolones?
A2: Researchers frequently utilize IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS) to confirm the structure of synthesized bispyrazolones. [, ]
Q3: What tautomeric forms can bispyrazolones exist in, and how do solvents influence this equilibrium?
A3: Bispyrazolones exhibit tautomerism, with chelated and associated species observed in solutions. In slightly polar solvents like CDCl3, both the NH and OH tautomeric forms coexist, engaging in complex exchange processes influenced by time, concentration, and temperature. [] The enamine tautomer appears to be favored when recrystallized from DMSO. []
Q4: Can you elaborate on the associated and chelated forms of bispyrazolones and their interconversion?
A4: Research suggests that in a slightly polar solvent like CDCl3, bispyrazolones exist in two forms: a chelated form [(BC)ch] with one pyrazolone ring in the NH form and the other in the OH form, and an associated form [(BB)as] where both rings are in the NH form. These forms interconvert through complex exchange processes, including intermolecular interactions. []
Q5: Describe a common synthetic route for bispyrazolones.
A5: Bispyrazolones can be synthesized by reacting dibasic acid chlorides with sodium malonic ester to form diacyl-bis-malonic esters. Subsequent treatment with phenylhydrazine in acetic acid or alcohol yields the desired bispyrazolone derivatives. []
Q6: How can bispyrazolones be used as building blocks for other heterocyclic compounds?
A6: Studies have shown that bispyrazolones can act as precursors for synthesizing other nitrogen-containing heterocycles. For example, reacting them with 2-naphtholate anion can lead to the formation of a zwitterionic diazonium intermediate. []
Q7: What are some potential applications of bispyrazolones?
A7: Bispyrazolones are being explored for their potential in various fields: * Chemosensors: Bispyrazolone silver nanoparticles demonstrate high selectivity in colorimetrically detecting Cu2+ ions, making them promising for environmental monitoring. [] * Antimicrobial agents: Several bispyrazolone derivatives have shown promising antimicrobial activity against fungi like Fusarium oxysporum, highlighting their potential in developing new antifungal agents. [] * Antioxidant agents: Bispyrazolones exhibit potent reactive oxygen species (ROS) inhibition, suggesting their potential as therapeutic agents for conditions involving oxidative stress. []
Q8: Have any bispyrazolone derivatives shown promising biological activity?
A8: Yes, recent research indicates that several new bispyrazolones demonstrate significant ROS inhibition in vitro, even surpassing the activity of the standard ibuprofen. These findings suggest their potential as leads for developing novel ROS inhibitors. []
Q9: How does the structure of bispyrazolones relate to their biological activity?
A9: While specific structure-activity relationships (SAR) require further investigation, it's suggested that modifications to the methylidene bridge in bispyrazolones can impact their tautomeric equilibrium and potentially influence their biological activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


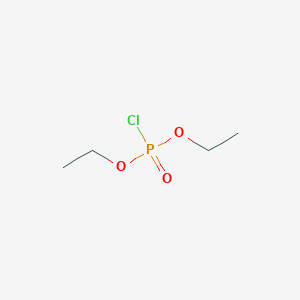
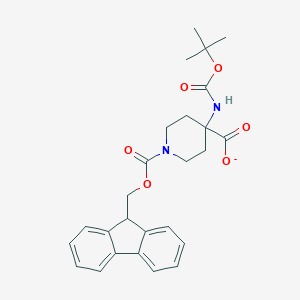
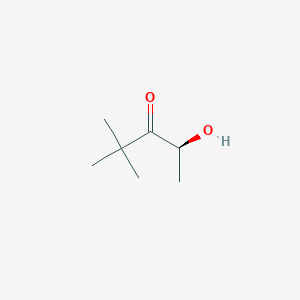
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)

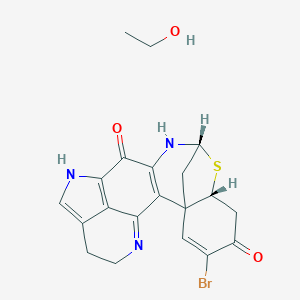
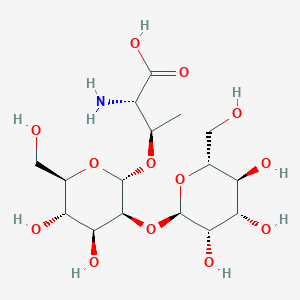
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
